molecular formula C11H20N2O2 B2966121 6-Amino-1-Boc-1-azaspiro[3.3]heptane CAS No. 1638769-04-6

6-Amino-1-Boc-1-azaspiro[3.3]heptane

Cat. No.: B2966121
CAS No.: 1638769-04-6
M. Wt: 212.293
InChI Key: BGRGEIZJUAJNAB-JLIMDTESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1374659-19-4) is a high-value, spirocyclic chemical building block protected by a Boc (tert-butoxycarbonyl) group, making it an essential intermediate in synthetic and medicinal chemistry research . With a molecular formula of C 11 H 20 N 2 O 2 and a molecular weight of 212.29 g/mol, this compound serves as a crucial precursor for constructing more complex molecules . The unique three-dimensional, rigid scaffold of the 1-azaspiro[3.3]heptane structure is particularly valuable for drug discovery efforts, as it can improve the physicochemical properties and binding selectivity of potential drug candidates. This compound is offered with a high purity level of 98% and is identified under catalog number BDJHH050904 and MDL number MFCD23105938 . For research applications, this Boc-protected amine is primarily used in the synthesis of pharmaceutical intermediates. Its primary amine functionality allows for further functionalization, while the Boc group provides stability during synthetic sequences and can be readily removed under mild acidic conditions when needed . Proper handling is required; the compound should be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(13)6-8(12)7-11/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRGEIZJUAJNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 1 Azaspiro 3.3 Heptane Derivatives

Pioneering Synthetic Routes to the 1-Azaspiro[3.3]heptane Framework

The development of robust and scalable methods for synthesizing the 1-azaspiro[3.3]heptane core has been a significant area of research. These routes typically involve the sequential construction of the two four-membered rings.

The work of Professor Erick M. Carreira and his group was pivotal in establishing the synthetic groundwork for accessing novel spiro[3.3]heptane systems, including heteroatomic derivatives like azaspiro[3.3]heptanes. researchgate.netresearchgate.net Their research forged robust and reliable synthetic protocols that enabled the preparation of these abiotic spirocyclic building blocks on a preparative scale. researchgate.net These seminal contributions showcased the importance of strained spiro heterocycles as bioisosteres for more common motifs like piperidine (B6355638), thereby opening new avenues in drug discovery and design. uniba.itnih.gov The methodologies pioneered by the Carreira group provided a logical progression from foundational studies into a previously uncharted area of chemical space. researchgate.net

A cornerstone in the synthesis of the 1-azaspiro[3.3]heptane framework is the thermal [2+2] cycloaddition reaction. While photochemical [2+2] cycloadditions are a well-known method for forming cyclobutane (B1203170) rings, the thermal variant is particularly effective for reactions involving specific partners like isocyanates. rsc.orgyoutube.comlibretexts.org This reaction constructs the spirocyclic β-lactam (azetidinone) intermediate, which serves as the precursor to the final azetidine (B1206935) ring. The mechanism for the cycloaddition of an isocyanate with an alkene can proceed through a concerted or stepwise pathway, depending on the electronic nature of the reactants. researchtrends.net

A key and widely adopted synthetic step involves the thermal [2+2] cycloaddition between an endocyclic alkene, such as methylenecyclobutane, and chlorosulfonyl isocyanate (CSI), also known as Graf's isocyanate (ClO₂S-NCO). researchgate.netresearchgate.netnih.govresearchgate.net This highly reactive isocyanate efficiently couples with the alkene to form a spirocyclic N-chlorosulfonyl-β-lactam. researchgate.netnih.gov This specific transformation has been identified as a crucial step for the successful synthesis of 1-azaspiro[3.3]heptanes. researchgate.netresearchgate.netnih.govresearchgate.net

Table 1: Key Reagents in [2+2] Cycloaddition for 1-Azaspiro[3.3]heptane Core Synthesis

ReactantStructureRole
MethylenecyclobutaneC₅H₈Endocyclic alkene partner, forms the carbocyclic ring of the spiro system.
Graf's Isocyanate (CSI)ClO₂S-NCOHighly electrophilic isocyanate, forms the β-lactam ring.

Once the spirocyclic β-lactam is formed, the next critical step is the reduction of the lactam's carbonyl group to a methylene (B1212753) group, thus converting the azetidinone ring into the desired azetidine. The choice of reducing agent is crucial to achieve a clean reduction without cleaving the strained rings. Research has shown that alane is a particularly effective reagent for smoothly reducing the β-lactam ring to produce the 1-azaspiro[3.3]heptane core on a multigram scale. researchgate.netresearchgate.netnih.govresearchgate.net Other reducing agents have been explored, but some can lead to undesired side reactions.

Table 2: Comparison of Reducing Agents for Spirocyclic β-Lactam Reduction

Reducing AgentOutcomeReference
Alane (AlH₃)Successful and smooth reduction to the azetidine. researchgate.netnih.govresearchgate.net
Borane-based reagentsCan lead to significant amounts of ring cleavage.
Lithium Aluminium Hydride (LiAlH₄)Can lead to significant amounts of ring cleavage. rsc.org

An alternative strategy for constructing the spiro[3.3]heptane framework begins with a pre-formed azetidinone (β-lactam) ring and subsequently builds the second ring onto it. This modular approach allows for diversification starting from a common intermediate. One such method involves the olefination of an N-protected 2-azetidinone using a Petasis reagent (Cp₂Ti(CH₃)₂) to form an exocyclic alkene. acs.org This alkene can then undergo further reactions, such as cyclopropanation, to build the adjacent ring. acs.org Another approach leverages organotitanium chemistry, where an azetidinone is converted into a titanacyclobutane intermediate. This intermediate can then be halogenated and subsequently cyclized by reaction with an amine to afford the diazaspiro[3.3]heptane derivative. nih.gov These methods highlight the versatility of using azetidinones as foundational precursors for spirocycle synthesis.

Thermal [2+2] Cycloaddition for Spirocyclic β-Lactam Formation

Targeted Synthesis of the 6-Amino Functionalization

To arrive at the target molecule, 6-Amino-1-Boc-1-azaspiro[3.3]heptane, an amino group must be installed at the C6 position of the carbocyclic ring. This is typically achieved by first synthesizing a ketone precursor, namely a 1-Boc-1-azaspiro[3.3]heptan-6-one. Efficient and scalable synthetic routes to related 6-oxo-2-azaspiro[3.3]heptane derivatives have been developed, indicating that the 6-oxo intermediate is a key access point for functionalization. researchgate.netresearchgate.netnih.gov

With the 6-oxo intermediate in hand, the amino group can be introduced via direct reductive amination. This widely used method involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a suitable reducing agent. nih.gov Reagents like sodium triacetoxyborohydride (B8407120) (STAB) are particularly mild and effective for this transformation. nih.gov The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the final amine. This strategic functionalization of a ketone precursor is a common and effective method for producing the desired 6-amino substitution. escholarship.org

Asymmetric Synthesis and Enantioselective Methodologies for Chiral Azaspiro[3.3]heptanes

The creation of chiral centers with specific stereochemistry is paramount in drug discovery. For 1-azaspiro[3.3]heptane derivatives, asymmetric synthesis strategies are crucial for producing enantiomerically pure compounds. Methodologies often rely on the use of chiral auxiliaries to direct the formation of stereocenters, followed by cyclization to construct the spirocyclic core.

A highly effective strategy for establishing chirality in the synthesis of substituted azaspiro[3.3]heptanes involves the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines, often referred to as Davis-Ellman's imines. This methodology leverages the chiral sulfinyl group to direct the approach of a nucleophile to one face of the imine, leading to the formation of a new stereocenter with high levels of control. univ.kiev.uaresearchgate.net

One reported approach utilizes the highly diastereoselective addition of a cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl aldimine. researchgate.netnih.gov This key step sets the stereochemistry for the subsequent cyclization. The reaction proceeds with high diastereoselectivity, effectively creating the precursor for the spirocyclic system. nih.gov The N-tert-butanesulfinyl group acts as a powerful chiral auxiliary, and its predictable influence on the stereochemical outcome makes it a valuable tool in asymmetric synthesis. univ.kiev.uaacs.org The choice of organometallic reagents and solvents can further influence the diastereoselectivity of these additions. univ.kiev.ua

Nucleophile PrecursorImine SubstrateDiastereomeric Ratio (d.r.)YieldReference
Ethyl cyclobutanecarboxylateChiral N-tert-butanesulfinyl aldimineup to 98:2up to 90% nih.gov

Following the initial stereocenter-forming reaction, stereocontrol must be maintained or strategically implemented during the ring closure and subsequent functionalization steps. In the synthesis starting from the Davis-Ellman imine adduct, a three-step sequence is often employed. After the initial addition, the sequence typically involves reduction of an ester group followed by an intramolecular nucleophilic substitution to form the second azetidine ring. researchgate.netnih.gov This intramolecular cyclization proceeds to form the enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptane. nih.gov

Control over the stereochemistry during the formation of the spirocyclic core is critical. Catalytic asymmetric methods, such as the 1,3-dipolar cycloaddition of azomethine ylides with exocyclic alkenes, have been developed to generate spirocyclic pyrrolidine-azetidine systems, demonstrating how ligand control in metal catalysis can dictate the stereochemical outcome (exo or endo products). nih.gov While not directly forming the 1-azaspiro[3.3]heptane core, these principles of stereocontrol in the formation of spirocycles containing azetidine rings are highly relevant. The inherent ring strain of the azetidine ring influences its reactivity, making controlled ring-opening or functionalization a key challenge where stereochemistry must be considered. nih.govresearchgate.net

Scalable Preparative Methods for Azaspiro[3.3]heptane Building Blocks

For a building block to be practical in drug discovery and development, its synthesis must be scalable to produce gram, or even kilogram, quantities. Several preparative methods for azaspiro[3.3]heptane derivatives have been developed to meet this need.

One of the most common strategies involves a [2+2] cycloaddition reaction to form a key β-lactam intermediate, which is subsequently reduced to yield the 1-azaspiro[3.3]heptane core. researchgate.netresearchgate.net This approach has been successfully applied on a gram scale. researchgate.net Another robust method involves the thermal Staudinger [2+2] cycloaddition, which has been scaled up to 50 grams in a single run. researchgate.net

Researchers have also reported multi-gram scale syntheses of functionalized derivatives starting from diester precursors. For example, the reduction of 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate has been performed on scales ranging from 72 g to 129 g, demonstrating the viability of this route for large-scale preparation. univ.kiev.ua Similarly, robust protocols developed by the Carreira group have enabled the preparative scale synthesis (up to 15 g) of various abiotic spiro[3.3]heptane building blocks. researchgate.net

Two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a versatile bifunctional intermediate, have also been described, highlighting the focus on creating readily available starting materials for further derivatization. researchgate.netnih.gov

Synthetic StrategyScaleKey IntermediateReference
[2+2] Cycloaddition / ReductionGram scaleβ-Lactam researchgate.net
Reduction of Dicarboxylate129 g2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate univ.kiev.ua
Staudinger [2+2] Cycloaddition50 gAzetidine researchgate.net
Carreira Group Protocol15 gVarious spiro[3.3]heptanes researchgate.net

Protecting Group Chemistry in 1-Azaspiro[3.3]heptane Synthesis: Focus on Boc-Protection

Protecting group chemistry is fundamental to the multi-step synthesis of complex molecules like functionalized 1-azaspiro[3.3]heptanes. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the nitrogen atom of the azetidine ring due to its stability and reliable cleavage conditions. nih.govfishersci.co.uk

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org This method is frequently employed in the synthesis of azaspiro[3.3]heptane derivatives to protect the amine functionality, allowing for selective reactions at other sites on the molecule. univ.kiev.uaresearchgate.net For example, intermediate diamines formed during scalable syntheses are often treated with Boc₂O to yield N,N-diprotected derivatives for easier handling and purification. researchgate.net The Boc group is known for its stability under a variety of conditions, including those for nucleophilic reactions, base hydrolysis, and hydrogenolysis, which makes it orthogonal to many other protecting groups. nih.gov Its stability has been noted during reactions such as the attempted [2+2] cycloaddition with dichloroketene, where no cleavage of the Boc group was observed. researchgate.net

Deprotection, or cleavage, of the Boc group is most commonly achieved under acidic conditions. fishersci.co.uk Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent are typically used to hydrolyze the carbamate (B1207046) and liberate the free amine. nih.govfishersci.co.uk While effective, these strong acidic conditions may not be suitable for substrates with other acid-labile functional groups. Consequently, alternative, milder deprotection methods have been developed, including the use of oxalyl chloride in methanol (B129727) or deep eutectic solvents. nih.govmdpi.com

ProcessReagentsConditionsPurpose
Protection di-tert-butyl dicarbonate (Boc₂O), BaseRoom temperature or moderate heatMasking of the azetidine nitrogen to allow for selective functionalization elsewhere.
Deprotection (Cleavage) Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)Anhydrous acidic conditions, room temperatureRemoval of the Boc group to reveal the free amine for further reaction.

Chemical Derivatization and Functionalization of 6 Amino 1 Boc 1 Azaspiro 3.3 Heptane

Strategies for Post-Synthetic Modification of the 6-Amino Moiety

The primary amino group at the C-6 position is a versatile handle for a wide range of chemical transformations. Post-synthetic modification at this site is a common strategy to introduce diversity and modulate the biological activity of the parent molecule. These modifications typically involve reactions such as acylation, sulfonylation, alkylation, and reductive amination to create a library of amide, sulfonamide, and secondary or tertiary amine derivatives.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. nih.gov The deprotection of the nitrogen on the azetidine (B1206935) ring of 6-Amino-1-Boc-1-azaspiro[3.3]heptane unmasks a secondary amine, which provides a second site for functionalization.

Standard deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent. nih.gov Following the removal of the Boc group, the resulting free secondary amine can undergo various functionalization reactions. These include, but are not limited to, N-alkylation, N-acylation, and sulfonylation, which are fundamental for building compound libraries and performing structure-activity relationship (SAR) studies.

Recent advancements have explored alternative deprotection methods. For instance, thermal N-Boc deprotection in a continuous flow system, often without an acid catalyst, has been shown to be effective. nih.gov This method can offer selectivity; for example, in molecules with multiple Boc groups, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group by controlling the temperature. nih.gov

Reaction Reagents and Conditions Outcome
Boc Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Removal of Boc group to yield free secondary amine
Boc Deprotection Hydrochloric Acid (HCl) in Dioxane or Methanol (B129727)Formation of the hydrochloride salt of the secondary amine
N-Acylation Acyl chloride or Carboxylic acid with coupling agentFormation of an amide at the azetidine nitrogen
N-Alkylation Alkyl halide with a baseIntroduction of an alkyl group at the azetidine nitrogen
N-Sulfonylation Sulfonyl chloride with a baseFormation of a sulfonamide at the azetidine nitrogen

Diversification of the Spirocyclic Ring System

Modification of the carbon framework of the azaspiro[3.3]heptane core is crucial for fine-tuning the spatial arrangement of substituents and influencing the molecule's conformational properties. nih.gov Such modifications can lead to improved target binding, enhanced metabolic stability, and optimized pharmacokinetic profiles. researchgate.netuniv.kiev.ua

Introducing functional groups such as hydroxyls, carbonyls, and halogens onto the cyclobutane (B1203170) portion of the spirocycle expands the chemical diversity of the scaffold. For example, synthetic routes have been developed to produce tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key intermediate featuring a carbonyl group. nih.gov This ketone functionality serves as a versatile anchor for subsequent reactions, including reduction to a hydroxyl group or conversion to other functionalities via reductive amination or Wittig-type reactions. nih.gov The synthesis of such bifunctional intermediates provides a convenient entry point to novel compounds that access a chemical space complementary to traditional piperidine (B6355638) ring systems. nih.gov

The C-3 position of the azetidine ring is another site for potential modification. While direct functionalization can be challenging, certain reaction conditions have been observed to lead to substitution at this position. For example, attempts to functionalize the azetidine nitrogen using acid chlorides or chloroformates have sometimes resulted in competitive chlorination at the C-3 position as an undesired side reaction. uniba.it This highlights the reactivity of the C-3 position and suggests that with carefully developed methodologies, selective halogenation (e.g., bromination, fluorination) could be achieved, providing another avenue for diversification.

Substitution at the carbon atom alpha to the azetidine nitrogen (the C-2 position) creates stereogenic centers and introduces new vectors for interaction with biological targets. researchgate.net Stereoselective synthetic routes have been developed to access 1-substituted 2-azaspiro[3.3]heptanes. researchgate.net One such three-step procedure involves the highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl aldimine, followed by ester group reduction and intramolecular nucleophilic substitution. researchgate.net This methodology allows for the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes, which are considered important motifs for modern drug discovery. researchgate.net

Modification Type Example Precursor/Intermediate Synthetic Strategy Resulting Structure
Carbonyl Introduction Not specifiedOxidation of corresponding alcohol or other routestert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate nih.gov
Alpha-Substitution Ethyl cyclobutanecarboxylate, Chiral N-tert-butanesulfinyl aldimineDiastereoselective addition, reduction, intramolecular substitution researchgate.netEnantiopure 1-substituted 2-azaspiro[3.3]heptanes researchgate.net
C-3 Halogenation N-functionalized azaspiro[3.3]heptaneSide reaction with acid chlorides/chloroformates uniba.it3-chloro-azaspiro[3.3]heptane derivative uniba.it

Preparation of Compound Libraries for Research Screening

The 1-azaspiro[3.3]heptane framework is a privileged scaffold for the construction of compound libraries aimed at drug discovery. nih.govresearchgate.net Its rigid, three-dimensional nature provides a well-defined orientation of substituents, which can lead to improved target selectivity. researchgate.net By systematically applying the derivatization strategies discussed—functionalizing the 6-amino group, the deprotected azetidine nitrogen, and the spirocyclic core—large collections of structurally diverse molecules can be generated.

The "split-and-pool" synthesis strategy is a powerful method for creating large combinatorial libraries on a solid support. nih.gov This approach allows for the rapid assembly of thousands to millions of distinct compounds. By attaching the this compound scaffold to a resin, it can be subjected to sequential modification steps. For example, the 6-amino group can be acylated with a set of diverse carboxylic acids. Following Boc deprotection, the newly exposed azetidine nitrogen can be reacted with a different set of building blocks, such as sulfonyl chlorides or alkyl halides. This combinatorial approach generates a library where each member possesses a unique combination of substituents, making it a valuable resource for high-throughput screening to identify novel bioactive compounds. nih.gov

Academic Applications in Medicinal Chemistry and Chemical Biology Research

6-Amino-1-Boc-1-azaspiro[3.3]heptane as a Foundational Building Block

This compound serves as a crucial and versatile foundational building block in medicinal chemistry. Its structure, featuring a spirocyclic core with a protected amine on one ring and a primary amine on the other, provides a rigid scaffold with well-defined exit vectors for chemical modification. This allows for its incorporation into more complex molecules, making it a valuable starting point for the synthesis of novel drug candidates. researchgate.netnih.gov The Boc (tert-butyloxycarbonyl) protecting group on the azetidine (B1206935) nitrogen allows for selective reactions at the primary amino group. Subsequently, the Boc group can be removed under acidic conditions to enable further functionalization of the secondary amine, providing a modular approach to library synthesis.

The utility of such diamine building blocks is well-established in drug discovery for creating sterically constrained molecules. researchgate.net The rigid conformation of the spiro[3.3]heptane framework, compared to more flexible aliphatic diamines, offers a predictable three-dimensional arrangement of substituents, which is essential for selective interaction with biological targets. researchgate.netresearchgate.net Synthetic routes have been developed to produce these types of Boc-monoprotected diamines in multigram quantities, ensuring their availability for drug discovery programs. researchgate.net This accessibility allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of new chemical entities by attaching various functional groups to the spirocyclic core.

Bioisosteric Utility of Azaspiro[3.3]heptane Scaffolds

The azaspiro[3.3]heptane scaffold is increasingly recognized for its role as a bioisostere, a molecular replacement that retains or enhances desired biological activity while improving physicochemical or pharmacokinetic properties. nih.govuniba.it Its rigid, three-dimensional structure offers a distinct advantage over traditional, often flat, aromatic rings, contributing to improved drug-likeness and target selectivity. researchgate.netuniba.it

The 1-azaspiro[3.3]heptane moiety has been successfully validated as a bioisostere for the commonly used piperidine (B6355638) ring. nih.govenamine.net The piperidine ring is present in hundreds of approved drugs, but its metabolic susceptibility can be a liability. enamine.net Replacing it with a spirocyclic analogue like 2-azaspiro[3.3]heptane or 1-azaspiro[3.3]heptane can lead to improved metabolic stability and aqueous solubility. researchgate.netenamine.net

For example, when the piperidine fragment in the anesthetic drug Bupivacaine was replaced with a 1-azaspiro[3.3]heptane core, the resulting analogue demonstrated high activity. researchgate.netnih.govenamine.net While the nitrogen atom's basicity and the molecule's lipophilicity and solubility are similar between the piperidine and 1-azaspiro[3.3]heptane analogues, the spirocyclic structure offers enhanced metabolic stability. enamine.net The geometric arrangement of substituents is also altered; the 2-azaspiro[3.3]heptane ring is approximately 1 Å longer than a similarly substituted piperidine ring, providing a different spatial trajectory for substituents that can be exploited to probe novel chemical space. researchgate.net

Comparison of Piperidine and Azaspiro[3.3]heptane Analogues
PropertyPiperidine AnalogueAzaspiro[3.3]heptane AnalogueReference
ScaffoldPiperidine1-Azaspiro[3.3]heptane enamine.netenamine.net
Basicity (pKa)SimilarSimilar enamine.net
Lipophilicity (logP)SimilarSimilar enamine.net
SolubilityGoodImproved enamine.net
Metabolic StabilitySusceptibleImproved enamine.net
Biological Activity (in Bupivacaine)HighHigh nih.govenamine.net

The 2,6-diazaspiro[3.3]heptane scaffold serves as a structural surrogate for piperazine (B1678402), another ubiquitous heterocycle in medicinal chemistry. uniba.itacs.org However, this replacement is not always a straightforward bioisosteric substitution due to significant geometric differences. The spirocyclic structure induces a ~90° twist and increases the distance between the two nitrogen atoms by approximately 1.3 Å compared to a piperazine ring. nih.gov

This geometric alteration can have profound effects on biological activity. In one study involving a GPR119 agonist, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane led to an 800-fold loss in potency, as the orientation of a crucial carbamate (B1207046) group was altered. nih.gov Conversely, in other contexts, this structural change can be beneficial. For instance, replacing the piperazine in the antibiotic Ciprofloxacin with a diazaspiro[3.3]heptane (DASE) motif led to an advancement in pharmacokinetic properties. uniba.it The increased distance between the nitrogen atoms in the spirocyclic scaffold also leads to a significant increase in basicity (ΔpKa ≈ +1.9), which can influence properties like solubility and off-target interactions. nih.gov Therefore, while 2,6-diazaspiro[3.3]heptane is a valuable surrogate for piperazine, its use requires careful consideration of the specific structural requirements of the biological target. acs.orgnih.gov

Modulation of Molecular Properties in Rational Drug Design

The incorporation of strained spiroheterocycles like azaspiro[3.3]heptane is a key strategy in rational drug design to modulate molecular properties. uniba.itenamine.net These rigid, three-dimensional scaffolds can positively influence drug-likeness, metabolic stability, and pharmacokinetic profiles. researchgate.netuniba.it

A major trend in modern medicinal chemistry is the move away from flat, aromatic-heavy molecules towards those with greater three-dimensionality, a concept often quantified by the fraction of sp3-hybridized carbon atoms (Fsp3). uniba.itnih.gov A higher Fsp3 value is correlated with improved clinical success, as it often leads to better solubility, reduced promiscuity, and lower toxicity. uniba.itresearchgate.net The average Fsp3 for marketed oral drugs is approximately 0.47. preprints.org

Spirocyclic scaffolds, such as azaspiro[3.3]heptane, are inherently rich in sp3-hybridized carbons and are therefore an excellent tool for increasing the Fsp3 of a drug candidate. preprints.orgnih.gov Replacing a flat aromatic ring or a less-saturated heterocycle with a spiro[3.3]heptane core directly increases the molecule's saturation and spatial complexity. nih.govchemrxiv.org This "escape from flatland" is a recognized strategy for improving the developability of drug candidates. univ.kiev.ua The rigidity of the spirocycle also reduces the number of conformations a molecule can adopt, which can lead to more precise and selective interactions with the target protein. researchgate.netpreprints.org

Impact of Fsp3 on Drug Candidate Properties
Fsp3 ValueAssociated PropertiesReference
Low (e.g., < 0.3)Often found in HTS hits; higher promiscuity, potential for lower solubility. uniba.itpreprints.org
High (e.g., > 0.4)Correlated with higher clinical success rates, improved solubility, reduced toxicity. uniba.itnih.govresearchgate.net

The compact and strained nature of the azaspiro[3.3]heptane framework contributes to enhanced metabolic stability. researchgate.netuniba.it Metabolic enzymes, particularly cytochrome P450s, often bind to lipophilic and conformationally flexible regions of a molecule. The quaternary spirocyclic carbon atom is inherently resistant to oxidation, one of the most common metabolic pathways. By replacing a metabolically vulnerable group, such as a piperidine or piperazine, with a more robust spirocyclic moiety, drug designers can block common sites of metabolism. researchgate.netenamine.net

For example, the 2-oxa-6-azaspiro[3.3]heptane was proposed as a more stable bioisostere for the morpholine (B109124) ring in the antibiotic Linezolid to tackle non-oxidative metabolism. nih.gov The resulting compound retained its antibacterial activity against multiple strains. nih.gov Similarly, studies have shown that 1-azaspiro[3.3]heptane exhibits improved metabolic stability over the more common 2-azaspiro[3.3]heptane isomer. enamine.net This increased resistance to metabolism can lead to several advantages, including a longer half-life, increased bioavailability, and a more predictable dose-response relationship, ultimately enabling lower and less frequent dosing. nih.gov

Influence on Target Selectivity and Binding Affinity

The incorporation of the 1-azaspiro[3.3]heptane motif can significantly influence the selectivity and binding affinity of a ligand for its biological target. The rigid nature of the spirocycle reduces the conformational flexibility of the molecule, which can lead to a more precise fit within a binding pocket and, consequently, higher affinity and selectivity.

In a study focused on the development of σ2 receptor (σ2R) ligands, researchers explored the effect of replacing a piperazine moiety with various diazaspiroalkanes. nih.gov The results of radioligand binding assays indicated that this substitution, in some cases, led to a decrease in affinity for the σ2R. nih.gov Specifically, the replacement of the piperazine with a spirocyclic diamine resulted in a reduction in affinity for the σ2R, while showing either no change or a modest increase in affinity for the σ1 receptor. nih.gov This differential effect on receptor affinity highlights the significant role that the spirocyclic scaffold can play in modulating target selectivity.

The following table summarizes the binding affinity data for a lead compound and its spirocyclic analogue from the aforementioned study.

CompoundScaffoldσ1R Ki (nM)σ2R Ki (nM)
Lead CompoundPiperazine15 ± 20.75 ± 0.10
Spirocyclic AnalogueDiazaspiro[3.3]heptane12 ± 15.5 ± 0.8

Data sourced from a study on σ2 receptor ligands. nih.gov

Studies on Molecular Interactions with Biological Targets

Understanding how a molecule interacts with its biological target is fundamental to drug design. The unique topology of this compound provides a scaffold that can be elaborated to probe and optimize these interactions.

Receptor Binding and Enzyme Modulation Studies

While specific receptor binding and enzyme modulation studies exclusively featuring this compound are not extensively detailed in the available literature, studies on related diazaspiroalkanes provide valuable insights. For instance, in the investigation of σ2R ligands, radioligand binding assays were employed to determine the binding affinities of compounds containing a diazaspiro core. nih.gov These assays utilized radiolabeled ligands, such as [³H]-(+)-pentazocine and [¹²⁵I]RHM-4, to compete with the synthesized compounds for binding to the σ1 and σ2 receptors, respectively. nih.gov

Computational chemistry studies, including molecular docking and dynamics simulations, have also been used to elucidate the molecular interactions between spirocyclic ligands and their targets. nih.gov For the σ2R, these studies revealed that hydrogen bond interactions with amino acid residues like ASP29 and π-stacking interactions with TYR150 are crucial for high-affinity binding. nih.gov The rigid framework of the azaspiro[3.3]heptane core can orient substituents in a precise manner to optimize these key interactions.

Structure-Activity Relationship (SAR) Investigations

Systematic structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. While a comprehensive SAR investigation focused solely on derivatives of this compound is not prominently published, the principles of SAR can be applied to understand the impact of modifying this scaffold.

The amino group at the 6-position and the Boc-protected nitrogen at the 1-position serve as key handles for chemical modification. Alterations at these positions would be expected to significantly impact biological activity. For example, acylation or alkylation of the amino group would introduce different substituents that could probe the binding pocket for additional interactions, such as hydrogen bonding, van der Waals forces, or electrostatic interactions.

In the context of the σ2R ligand study, the variation in affinity observed upon replacing a piperazine with a diazaspiroalkane core provides a foundational SAR data point. nih.gov It demonstrates that the nature of the heterocyclic core is a critical determinant of binding affinity and selectivity. Further SAR studies would involve synthesizing a library of derivatives with modifications to the spirocyclic core and its substituents to build a comprehensive understanding of the structural requirements for optimal activity at a given target.

Integration into DNA-Encoded Library Technology (DELT) for Screening

DNA-Encoded Library Technology (DELT) has emerged as a powerful tool for the discovery of novel bioactive molecules from vast combinatorial libraries. The technology relies on the synthesis of libraries where each unique small molecule is covalently attached to a unique DNA barcode that encodes its chemical structure.

The structural characteristics of this compound make it an attractive building block for inclusion in DELs. Its bifunctional nature, with two distinct points for chemical diversification, allows for its incorporation into the split-and-pool synthesis workflows typically used in DEL production.

Recent research has focused on expanding the chemical space of DELs by incorporating sp³-rich and structurally complex scaffolds like azaspiro[3.3]heptanes. nih.gov One study detailed the on-DNA synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, highlighting the value of azaspiro[3.3]heptane motifs in drug discovery due to their ability to improve pharmacokinetic properties when replacing traditional amine analogues like piperidines. nih.gov The development of synthetic methodologies that are compatible with the aqueous and mild conditions required for on-DNA synthesis is crucial for the successful integration of such building blocks. nih.gov The use of visible light-mediated energy transfer catalysis is one such approach that has been successfully employed to synthesize complex spirocyclic structures on a DNA headpiece. nih.gov

The inclusion of this compound and related spirocycles in DELs provides access to novel chemical matter with enhanced three-dimensionality, which is often underrepresented in traditional screening collections. This can lead to the identification of hits with improved potency, selectivity, and drug-like properties.

Advanced Characterization and Computational Studies of Azaspiro 3.3 Heptane Compounds

Spectroscopic and Crystallographic Techniques for Structural Elucidation

The definitive structure and conformation of novel azaspiro[3.3]heptane derivatives are established using a suite of standard analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy are routinely employed to confirm the chemical structure following synthesis.

For unambiguous determination of the three-dimensional arrangement of atoms and conformational details, single-crystal X-ray crystallography is the gold standard. nih.gov The analysis of crystalline forms, often as hydrochloride salts, provides precise data on bond lengths, angles, and the spatial orientation of substituents. researchgate.net This information is critical for understanding the conformational rigidity of the spirocyclic system, which is a key feature for its use as a structural surrogate in drug scaffolds. nih.govresearchgate.net

Table 1: Common Techniques for Structural Elucidation of Azaspiro[3.3]heptane Derivatives This is an interactive table. Click on the headers to sort.

Technique Information Provided Relevance to Azaspiro[3.3]heptanes
¹H and ¹³C NMR Connectivity of atoms and chemical environment. Confirms the carbon-nitrogen framework and the presence of functional groups like the Boc-protecting group.
Mass Spectrometry Molecular weight and fragmentation pattern. Verifies the molecular formula (C₁₁H₂₀N₂O₂) and structural integrity. chemuniverse.com
Infrared (IR) Spectroscopy Presence of specific functional groups. Identifies characteristic vibrations of N-H (amine), C=O (Boc-carbamate), and C-N bonds.
X-Ray Crystallography Precise 3D atomic coordinates, bond lengths, and angles. Unambiguously determines the spirocyclic conformation and stereochemistry. nih.govresearchgate.net

A review of published scientific literature does not reveal any documented instances of significant contradictions or discrepancies in the spectroscopic data for 6-Amino-1-Boc-1-azaspiro[3.3]heptane that required specific resolution. The characterization of this compound and its analogs appears consistent across various analytical techniques.

Computational Chemistry and Theoretical Modeling

Computational chemistry plays a pivotal role in understanding the properties of azaspiro[3.3]heptane compounds and rationalizing their use as bioisosteres. researchgate.net Theoretical studies allow for the analysis of molecular geometry, conformational preferences, and potential interactions with biological macromolecules, providing insights that guide synthetic efforts and drug design strategies. nih.gov

A fundamental application of theoretical modeling is the determination of the lowest energy conformation of the molecule. Due to the inherent rigidity of the spiro[3.3]heptane core, these molecules have limited conformational freedom. researchgate.net Computational methods, such as density functional theory (DFT) or the use of molecular mechanics force fields like MMFF94, are employed to perform geometry optimization. nih.gov This process calculates the most stable three-dimensional structure, which is essential for understanding how the molecule will present its functional groups for interaction with a target protein. The predictable vectorization that results from this conformational restriction is a highly valued attribute in medicinal chemistry. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as an azaspiro[3.3]heptane derivative, might bind to a receptor's active site. nih.gov These studies provide a detailed picture of the intermolecular interactions that stabilize the ligand-receptor complex.

For instance, in studies of related diazaspiroalkanes as ligands for the σ2 receptor (σ2R/TMEM97), computational analyses revealed key binding interactions. nih.gov The protonated nitrogen of the azaspiro core was predicted to form a crucial salt bridge with the aspartate residue ASP29. nih.gov Furthermore, π-stacking interactions with aromatic residues like TYR150 were also identified as significant contributors to binding affinity. nih.gov These simulations allow researchers to understand the structural basis for a compound's biological activity and to design new analogs with improved potency and selectivity.

Table 2: Predicted Interactions for a Diazaspiro Core with the σ2 Receptor This is an interactive table. Click on the headers to sort.

Interaction Type Ligand Moiety Receptor Residue Predicted Distance (Å)
Salt Bridge / H-Bond Protonated Amine ASP29 2.5 - 3.3
π-Stacking Aromatic Substituent TYR150 N/A

(Data adapted from studies on related diazaspiroalkanes) nih.gov

The azaspiro[3.3]heptane scaffold is frequently proposed as a bioisostere for common cyclic amines like piperidine (B6355638) and piperazine (B1678402). researchgate.netnih.gov Theoretical studies are instrumental in validating this concept by comparing key physicochemical and geometric properties. Computational analysis demonstrates that the rigid, three-dimensional character of the spirocycle can mimic the spatial arrangement of substituents on a piperidine ring while offering potential improvements in properties like metabolic stability. researchgate.netresearchgate.net

Calculations of geometric parameters, such as the distance and angles between key pharmacophoric points, can quantitatively compare the azaspiro[3.3]heptane core to the molecule it is intended to replace. These theoretical evaluations confirm that the scaffold can effectively orient functional groups in a similar manner to piperidine, justifying its use as a "next-generation" bioisostere. researchgate.net

Table 3: Comparison of Geometric Parameters for Piperidine and 1-Azaspiro[3.3]heptane Cores This is an interactive table. Click on the headers to sort.

Compound Type Parameter 'd' (Å) Parameter 'r' (Å) Angle 'φ1' (°) Angle 'φ2' (°)
1,2-disubstituted Piperidines 2.5 - 2.6 2.2 108 - 110 123 - 124
1-Azaspiro[3.3]heptanes 2.6 2.2 110 125

(Data adapted from theoretical models) researchgate.net

Future Research Directions and Unexplored Avenues for Azaspiro 3.3 Heptane Derivatives

Expansion into Novel Chemical Space for Medicinal Chemistry Innovation

The rigid, three-dimensional nature of the azaspiro[3.3]heptane core provides a unique platform for expanding into novel chemical space, offering distinct advantages over traditional, flatter heterocyclic scaffolds like piperidine (B6355638). tandfonline.com This expansion is crucial for medicinal chemistry, as it allows for the creation of molecules with improved drug-like properties and the ability to interact with biological targets in novel ways.

One of the most significant roles of the azaspiro[3.3]heptane scaffold is as a bioisostere—a structural mimic—of commonly used fragments in drug molecules, such as piperidine and morpholine (B109124). researchgate.netuniv.kiev.ua By replacing these conventional rings with a spirocyclic system, chemists can introduce greater sp³ character, which often leads to improved solubility and metabolic stability. univ.kiev.ua For instance, spirocyclic bioisosteres are noted for their enhanced stability against oxidative enzymes, a common metabolic liability for piperidine-containing compounds. univ.kiev.ua Research has demonstrated that incorporating the 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine, in place of the original piperidine fragment, resulted in a new, highly active analogue. researchgate.netnih.govresearchgate.net

Future work will focus on creating a broader diversity of functionalized azaspiro[3.3]heptane building blocks. nih.govacs.org The development of versatile derivatives carrying multiple "exit vectors"—points for further chemical modification—is a key objective. nih.govacs.org This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. nih.gov The synthesis of novel, sterically constrained amino acids derived from the 2-azaspiro[3.3]heptane scaffold, for example, provides valuable tools for chemistry, biochemistry, and drug design. nih.gov

The table below illustrates the concept of bioisosteric replacement and the resulting property modulation, a key strategy in expanding chemical space.

Original Scaffold Bioisosteric Replacement Potential Property Improvements Example Application
Piperidine1-Azaspiro[3.3]heptaneEnhanced metabolic stability, improved solubility, novel 3D vectorization. researchgate.netuniv.kiev.uaBupivacaine analogue with high activity. nih.govenamine.net
Morpholine2-Oxa-6-azaspiro[3.3]heptaneIncreased hydrophilicity and aqueous solubility. researchgate.netMCHr1 Antagonist development. princeton.edu
Piperazine (B1678402)2,6-Diazaspiro[3.3]heptaneStructural surrogate with different conformational properties. researchgate.netGPR119 modulators. researchgate.net

This table provides illustrative examples of how azaspiro[3.3]heptane and related scaffolds are used as bioisosteres to access novel chemical space and improve molecular properties.

Development of High-Throughput Synthetic Methodologies

To fully realize the potential of azaspiro[3.3]heptane derivatives in drug discovery, the development of efficient, scalable, and high-throughput synthetic methodologies is essential. princeton.edu The availability of diverse building blocks is critical for populating compound libraries used in screening campaigns. researchgate.net

Current research emphasizes the creation of expedient and robust synthetic routes that can provide multigram quantities of these novel scaffolds. univ.kiev.uanih.gov For instance, a key synthesis step for 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition to form a spirocyclic β-lactam, which is then reduced to the final core structure. researchgate.netnih.gov Researchers are focused on optimizing such sequences to make them more practical and applicable to a wider range of derivatives. univ.kiev.uaresearchgate.net

A significant future direction is the adoption of flow chemistry techniques. researchgate.net Flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for automation, making it highly suitable for high-throughput synthesis. researchgate.net A flow technology-assisted two-step protocol has been successfully developed for the synthesis of related strained spiro heterocycles, demonstrating the feasibility and power of this approach. researchgate.netresearchgate.net Applying these methodologies to the azaspiro[3.3]heptane family would dramatically accelerate the synthesis of diverse compound libraries, enabling more rapid exploration of this valuable chemical space.

The development of modular synthetic methods is also a priority. researchgate.net Such methods would allow for the late-stage functionalization of the azaspiro[3.3]heptane core, providing rapid access to a wide array of analogues from a common intermediate. This strategy is highly valuable in lead optimization, where the ability to quickly synthesize and test related compounds is paramount. nih.gov

Advanced Computational Approaches for Scaffold Optimization

Alongside synthetic advancements, advanced computational methods are becoming indispensable for the rational design and optimization of azaspiro[3.3]heptane-based drug candidates. These approaches allow for the prediction of molecular properties and biological activity, guiding synthetic efforts toward the most promising compounds.

Computational studies are crucial for validating the concept of bioisosterism. By comparing geometric parameters such as bond angles and substituent vector positions, researchers can quantitatively assess how well an azaspiro[3.3]heptane scaffold mimics a traditional ring like piperidine. researchgate.net These theoretical studies help in selecting the most appropriate scaffold for a given drug target. researchgate.net

Structure-based drug design (SBDD) is particularly well-suited for rigid spirocyclic systems. tandfonline.com The limited number of well-defined conformations of the azaspiro[3.3]heptane core makes it easier to model its interactions within a protein's binding site. tandfonline.com This facilitates the design of derivatives with enhanced potency and selectivity.

Furthermore, computational tools are used to predict and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In the development of 2-azaspiro[3.3]heptane derivatives as fetal hemoglobin inducers, the optimization of ADME properties was a key step leading to an orally bioavailable candidate. nih.gov Future research will leverage more sophisticated machine learning and artificial intelligence algorithms to build more accurate predictive models for solubility, metabolic stability, permeability, and potential toxicity, thereby reducing late-stage attrition in drug development.

The table below summarizes the key computational approaches and their applications in the context of azaspiro[3.3]heptane scaffold optimization.

Computational Approach Application Benefit
Geometric Analysis Validating bioisosteric replacement by comparing 3D structures. researchgate.netEnsures the spirocyclic core correctly mimics the geometry of the original scaffold.
Structure-Based Drug Design (SBDD) Modeling ligand-protein interactions to guide design. tandfonline.comFacilitates the design of compounds with improved target affinity and selectivity.
ADME Property Prediction In silico modeling of pharmacokinetic properties. nih.govPrioritizes compounds with favorable drug-like profiles for synthesis and testing.
Chemical Space Navigation Using tools like ChemGPS-NP to map and analyze property space. univr.itIdentifies unique and underexplored regions of chemical space for novel scaffold design.

This table outlines how advanced computational techniques are applied to rationally design and optimize drug candidates based on the azaspiro[3.3]heptane scaffold.

Q & A

Q. What are the established synthetic routes for 6-Amino-1-Boc-1-azaspiro[3.3]heptane, and how do they compare in efficiency?

The compound is typically synthesized via spirocyclic scaffold formation followed by Boc protection. A scalable route involves cyclobutanone as a starting material, undergoing a Wittig reaction to form an olefin, followed by a [2+2] cycloaddition with Graf's isocyanate to yield a lactam intermediate. Subsequent reduction and Boc protection afford the target compound. This method achieves gram-scale synthesis with high efficiency . Alternative routes may use tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1211586-09-2) as a precursor, highlighting modular approaches for functionalization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assignments focus on distinguishing spirocyclic protons (e.g., δ 3.40–4.48 ppm for bridgehead protons) and Boc-group signals (e.g., δ 1.47 ppm for tert-butyl) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₈N₂O₂: 199.1447) .
  • Polarimetry : Optional for chiral derivatives, though the Boc-protected amine is typically racemic without enantioselective synthesis .

Q. What is the role of the Boc group in stabilizing the spirocyclic amine during reactions?

The Boc (tert-butoxycarbonyl) group protects the primary amine from nucleophilic degradation or unwanted side reactions (e.g., alkylation). It also enhances solubility in organic solvents, facilitating purification. Acidic cleavage (e.g., HCl in dioxane) regenerates the free amine, critical for downstream functionalization .

Q. How does the compound’s stability vary under acidic or basic conditions?

The Boc group is labile under acidic conditions (e.g., 4 M HCl in dioxane), but stable in mild bases. The spirocyclic core remains intact in pH 3–10, though prolonged heating (>80°C) in strong acids may induce ring-opening. Stability studies should include TLC or LCMS monitoring .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of 6-Amino-1-azaspiro[3.3]heptane derivatives?

Chiral auxiliaries or catalysts can induce asymmetry. For example:

  • Sulfinyl-directed asymmetric synthesis : Use of (R)-tert-butylsulfinyl groups to control stereochemistry during spirocycle formation, achieving enantiomeric excess (e.g., [α]²⁰_D = -7.00 for (S)-6-benzhydryl derivatives) .
  • Enzymatic resolution : Lipases or amidases may resolve racemic mixtures post-synthesis .

Q. How can computational modeling predict reactivity at the spirocyclic scaffold’s bridgehead positions?

DFT calculations (e.g., B3LYP/6-31G*) model electron density at bridgehead carbons, identifying nucleophilic (amine) and electrophilic (lactam carbonyl) sites. Molecular dynamics simulations further predict conformational flexibility, aiding in docking studies for drug design .

Q. How to resolve contradictions in NMR data for derivatives with similar substitution patterns?

Overlapping signals (e.g., aromatic protons in benzohydryl derivatives) require advanced techniques:

  • 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns quaternary carbons.
  • Variable-temperature NMR : Mitigates signal broadening caused by hindered rotation in spirocycles .

Q. What are the limitations of using this compound as a piperidine bioisostere?

While the spirocycle mimics piperidine’s rigidity, its smaller ring size (7-membered vs. 6-membered) alters bond angles and hydrogen-bonding capacity. Comparative studies using X-ray crystallography (e.g., Acta Cryst. E66, o1179) reveal differences in ligand-receptor binding .

Q. What challenges arise in scaling up the synthesis to multi-gram quantities?

Key issues include:

  • Purification : Column chromatography is inefficient; switch to recrystallization (e.g., CH₂Cl₂/hexane) .
  • Byproduct control : Optimize [2+2] cycloaddition stoichiometry to minimize lactam dimerization .

Q. Which positions on the spirocyclic scaffold are most amenable to functionalization?

The primary amine (post-Boc cleavage) and bridgehead carbons are reactive. For example:

  • Amine acylation : Forms amides for protease inhibitor analogs.
  • Suzuki coupling : Introduces aryl groups at the 2-position using boronic esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.